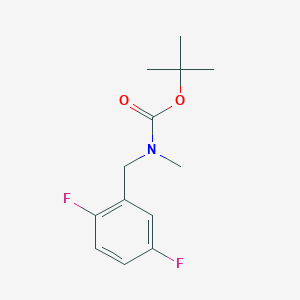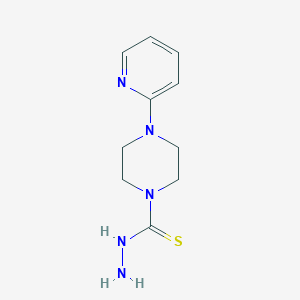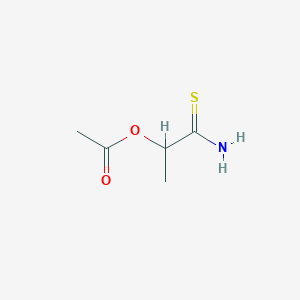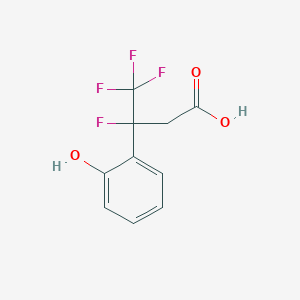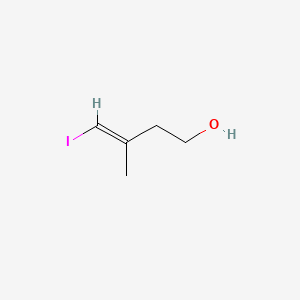
(E)-4-iodo-3-methylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Iodo-3-methylbut-3-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-iodo-3-methylbut-3-en-1-ol typically involves the iodination of 3-methylbut-3-en-1-ol. One common method is the reaction of 3-methylbut-3-en-1-ol with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (E)-4-iodo-3-methylbutan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide, thiol compounds in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (E)-4-Iodo-3-methylbutan-1-ol.
Substitution: Compounds with cyanide or thiol groups replacing the iodine atom.
Scientific Research Applications
(E)-4-Iodo-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-iodo-3-methylbut-3-en-1-ol involves its reactivity with various reagents. The iodine atom and the double bond in its structure make it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Iodo-3-methylbut-3-en-1-ol: Lacks the (E)-configuration, leading to different reactivity and properties.
3-Iodo-2-methylprop-2-en-1-ol: Similar structure but with different positioning of the iodine atom and double bond.
4-Bromo-3-methylbut-3-en-1-ol: Bromine instead of iodine, resulting in different reactivity and applications.
Uniqueness: (E)-4-Iodo-3-methylbut-3-en-1-ol is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. The presence of the iodine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Properties
CAS No. |
78592-73-1 |
|---|---|
Molecular Formula |
C5H9IO |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(E)-4-iodo-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7/h4,7H,2-3H2,1H3/b5-4+ |
InChI Key |
SDIDNVVHRWFXCW-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\I)/CCO |
Canonical SMILES |
CC(=CI)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


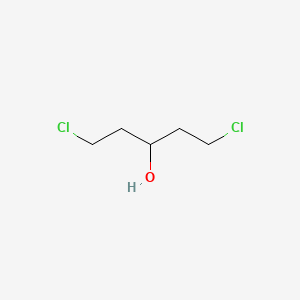
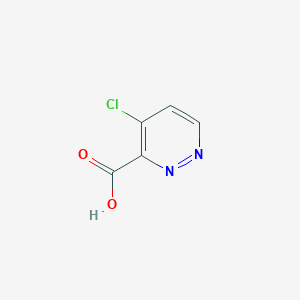
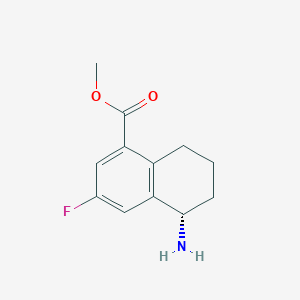
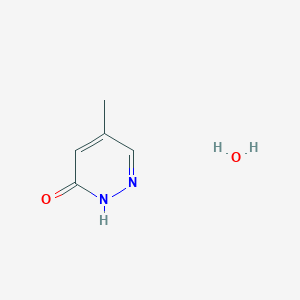
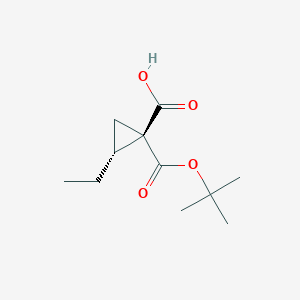
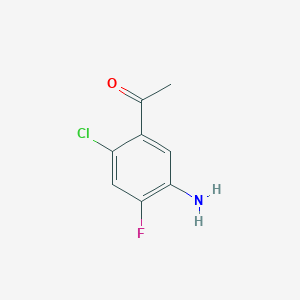
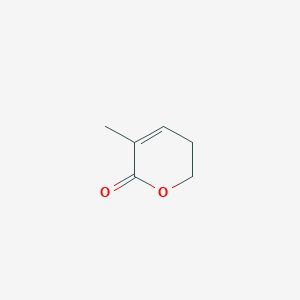
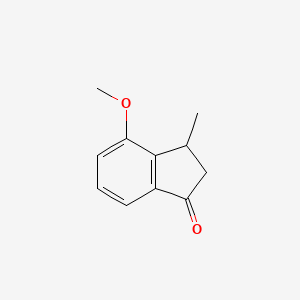
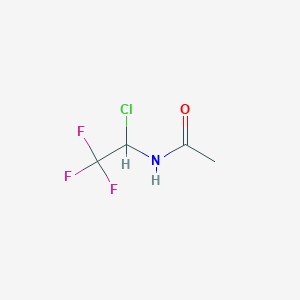
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
